molecular formula C15H10ClFN2O2 B5864586 N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide

Cat. No.: B5864586
M. Wt: 304.70 g/mol
InChI Key: QSPBHDUBGJRZSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide is an organic compound with a complex structure that includes a chloro, methoxy, cyano, and fluorobenzamide group

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with 4-cyano-2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide can be compared with similar compounds such as N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide and N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-21-14-5-3-10(7-12(14)16)19-15(20)11-4-2-9(8-18)6-13(11)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBHDUBGJRZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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